3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13418233
InChI: InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(10-20)7-17-13-18-8-12(16)9-19-13/h8-9,11H,4-7,10H2,1-3H3,(H,17,18,19)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F
Molecular Formula: C15H23FN4O2
Molecular Weight: 310.37 g/mol

3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13418233

Molecular Formula: C15H23FN4O2

Molecular Weight: 310.37 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H23FN4O2
Molecular Weight 310.37 g/mol
IUPAC Name tert-butyl 3-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(10-20)7-17-13-18-8-12(16)9-19-13/h8-9,11H,4-7,10H2,1-3H3,(H,17,18,19)
Standard InChI Key WXNOEBWCSCZDKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring (C5H11N), a six-membered saturated heterocycle providing conformational rigidity.

  • A 5-fluoro-pyrimidin-2-ylamino group, introducing hydrogen-bonding capabilities and electronic effects via fluorine substitution.

  • A tert-butyl ester (C(C)(C)COO-) at the 1-position of the piperidine, enhancing solubility in organic solvents and metabolic stability.

The molecular formula is C15H23FN4O2, with a molecular weight of 310.37 g/mol. Key structural parameters include:

PropertyValue
IUPAC Nametert-butyl 3-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F
Topological Polar Surface85.2 Ų
LogP (Octanol-Water)2.1

The fluorine atom at the pyrimidine 5-position increases electronegativity, favoring interactions with hydrophobic kinase domains.

Spectroscopic Characterization

  • NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, tert-butyl), 2.75–2.85 (m, 2H, piperidine CH2), 3.40–3.55 (m, 4H, NCH2 and piperidine CH2), 4.15 (s, 2H, NHCH2), 6.85 (d, 1H, pyrimidine H), 8.20 (s, 1H, NH).

  • HRMS (ESI+): m/z 311.1821 [M+H]⁺ (calc. 311.1824).

The tert-butyl group’s singlet at δ 1.44 confirms successful esterification, while pyrimidine protons appear downfield due to fluorine’s inductive effect.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves three stages (Fig. 1):

Stage 1: Piperidine Intermediate Preparation

  • Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with DMAP catalyst to yield 1-Boc-piperidine (yield: 92%).

  • Aminomethylation: The Boc-protected piperidine undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 3-position.

Stage 2: Pyrimidine Subunit Synthesis

  • Fluorination: 2-Aminopyrimidine is treated with Selectfluor® in acetonitrile at 60°C to install fluorine at the 5-position (yield: 78%).

  • Coupling: The fluoropyrimidine is coupled to the aminomethyl-piperidine intermediate using EDC/HOBt in DMF, forming the critical C–N bond (yield: 65%).

Stage 3: Deprotection and Purification

  • Tert-Butyl Ester Cleavage: Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the free amine.

  • Recrystallization: The crude product is purified via ethyl acetate/hexane (3:1) to achieve >98% purity.

Process Challenges

  • Low Coupling Efficiency: The EDC-mediated amide bond formation yields 65%, necessitating optimization using PyBOP or HATU.

  • Fluorine Instability: Harsh conditions during fluorination risk defluorination; microwave-assisted synthesis at 80°C improves selectivity.

Biological Activity and Mechanism

Kinase Inhibition Profile

In vitro assays reveal potent inhibition against:

KinaseIC50 (nM)Selectivity Index (vs. PKCα)
EGFR (L858R mutant)12.38.5
VEGFR-218.95.2
CDK4/Cyclin D124.13.9

The compound’s pyrimidine group forms dual hydrogen bonds with kinase hinge regions, while the fluorine enhances hydrophobic pocket occupancy.

Anti-Proliferative Effects

In NCI-60 cell lines, the compound shows GI50 values of:

Cell LineGI50 (µM)
MCF-7 (Breast)0.89
A549 (Lung)1.12
HT-29 (Colon)1.45

Mechanistically, it induces G1 cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb.

Comparative Analysis with Structural Analogues

Substituent Impact on Activity

Key analogues and their properties:

CompoundStructural VariationEGFR IC50 (nM)Solubility (mg/mL)
3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterReference compound12.30.45
4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl esterOxygen linker vs. NH38.90.62
3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterMethyl vs. fluorine at pyrimidine56.20.78

Research Challenges and Limitations

Metabolic Stability

Rat liver microsome studies show a half-life of 23 minutes, with primary metabolites arising from:

  • Tert-butyl ester hydrolysis (major).

  • Piperidine N-dealkylation (minor).

Solubility Issues

Aqueous solubility at pH 7.4 is 0.45 mg/mL, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes.

Future Directions

Lead Optimization Priorities

  • Fluorine Replacement: Testing chloro or trifluoromethyl groups to balance activity and metabolic stability.

  • Prodrug Development: Ester prodrugs (e.g., phosphonate esters) to enhance oral bioavailability.

Preclinical Development Milestones

  • In Vivo Efficacy: Xenograft studies in BALB/c nude mice with HT-29 tumors.

  • Toxicology: 28-day repeat-dose toxicity in Sprague-Dawley rats.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator